molecular formula C14H19NO3 B12619220 4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid CAS No. 916134-92-4

4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid

Cat. No.: B12619220
CAS No.: 916134-92-4
M. Wt: 249.30 g/mol
InChI Key: IWWVNFQSMJQDAZ-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid is a chemical compound with the molecular formula C13H19NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid typically involves the reaction of 4-methoxybenzyl chloride with piperidine, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Properties

CAS No.

916134-92-4

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methyl]piperidine-1-carboxylic acid

InChI

InChI=1S/C14H19NO3/c1-18-13-4-2-11(3-5-13)10-12-6-8-15(9-7-12)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17)

InChI Key

IWWVNFQSMJQDAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2CCN(CC2)C(=O)O

Origin of Product

United States

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